4-(4-Chlorophenyl)-5-methylpyrimidin-2-amine
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Overview
Description
4-(4-Chlorophenyl)-5-methylpyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-5-methylpyrimidin-2-amine typically involves the reaction of 4-chloroaniline with appropriate reagents to form the pyrimidine ring. One common method involves the condensation of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-5-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can occur at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of halogen-substituted derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-5-methylpyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-5-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides
- 4-(4-Chlorophenyl)-4-hydroxypiperidine
Uniqueness
4-(4-Chlorophenyl)-5-methylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
874814-30-9 |
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Molecular Formula |
C11H10ClN3 |
Molecular Weight |
219.67 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-5-methylpyrimidin-2-amine |
InChI |
InChI=1S/C11H10ClN3/c1-7-6-14-11(13)15-10(7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) |
InChI Key |
DJHNKVOGWOVFQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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